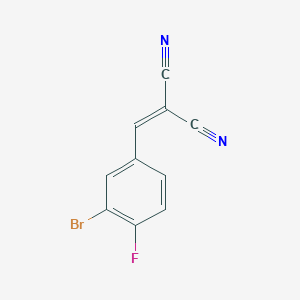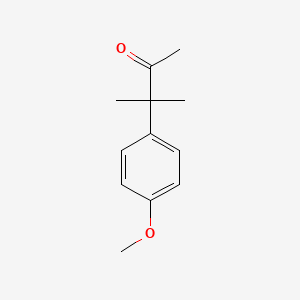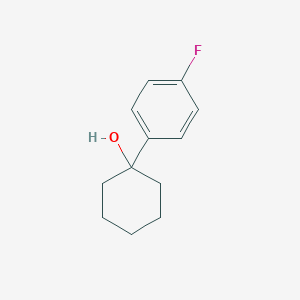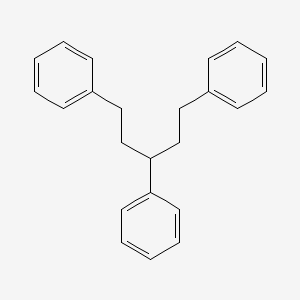
1,3,5-Triphenylpentane
説明
1,3,5-Triphenylpentane is a compound that belongs to the family of hydrocarbons. It has the molecular formula C23H24 and a molecular weight of 300.4367 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane (five carbon) backbone with phenyl (C6H5) groups attached to the 1st, 3rd, and 5th carbon atoms .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties that have been critically evaluated. These include its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .科学的研究の応用
Fluorescence Characteristics and Excimer Formation
1,3,5-Triphenylpentane exhibits unique fluorescence characteristics, like the appearance of a long-wavelength band and a decrease in fluorescence yield. This is attributed to an emission from an excimer, a transient dimer formed intramolecularly by the association of excited and unexcited phenyl groups. This phenomenon is significant in understanding molecular configuration, efficiency of excimer formation, and solvent effects (Hirayama, 1965).
Spectral Studies and Crystal Structure
The spectral characteristics and crystal structure of 1,3,5-triphenyl-1,5-pentanedione, a derivative of this compound, have been studied. This work is vital in understanding the molecular arrangement and properties like bond lengths and dihedral angles in such compounds (Das et al., 1994).
Antibacterial Studies
A novel derivative synthesized from 1,3,5-triphenyl-pentane-1,5-dione showed potential antibacterial properties against Gram-positive and Gram-negative bacteria. This highlights the compound's significance in developing new antibacterial agents (Suriyakala et al., 2022).
Solid-State Structure Analysis
The solid-state structure of triketones, including 1,5-diphenylpentane-1,3,5-trione (a related compound), has been determined. This study is essential for understanding the molecular conformation and stability in solid state (Cea‐Olivares et al., 1987).
Photochemistry and Organic Synthesis
The photochemistry of triphenyl derivatives, including similar compounds to this compound, has been investigated. This research is crucial for understanding the mechanisms of photochemical reactions in organic synthesis (Zimmerman et al., 1981).
Chemoselective Synthesis
Chemoselective synthesis involving 1,3,5-triaryl-1,5-diketones, closely related to this compound, highlights the importance of this compound in organic synthesis, especially in producing molecules with specific structural arrangements (Yin et al., 2019).
Modular Synthesis of Organic Glasses
A derivative of this compound has been used in the modular synthesis of organic glasses, showcasing its role in the development of new materials with specific optical properties (Traskovskis et al., 2013).
特性
IUPAC Name |
1,5-diphenylpentan-3-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24/c1-4-10-20(11-5-1)16-18-23(22-14-8-3-9-15-22)19-17-21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMGEBQHHVBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288150 | |
| Record name | 1,3,5-triphenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1520-41-8 | |
| Record name | NSC54382 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-triphenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)

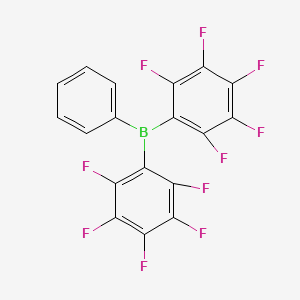
![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)
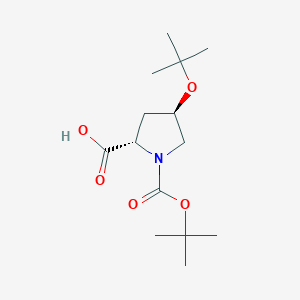

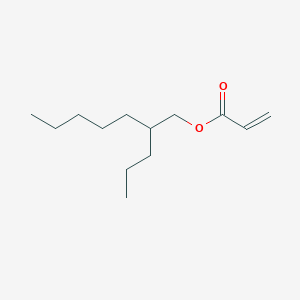

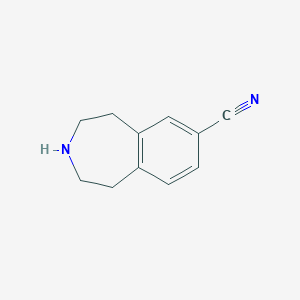
![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)
